molecular formula C12H14O3 B6237934 benzyl 2-(prop-2-en-1-yloxy)acetate CAS No. 137238-82-5

benzyl 2-(prop-2-en-1-yloxy)acetate

Cat. No.: B6237934
CAS No.: 137238-82-5
M. Wt: 206.24 g/mol
InChI Key: SFCVYJZJSJGVLL-UHFFFAOYSA-N
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Description

Benzyl 2-(prop-2-en-1-yloxy)acetate is an ester derivative characterized by a benzyl group linked to an acetoxy moiety substituted with a propenyl ether (allyloxy) group. Its IUPAC name is benzyl 2-[(prop-2-en-1-yl)oxy]acetate, with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol. The compound’s structure combines the aromatic stability of the benzyl group with the reactivity of the allyloxy substituent, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Key features:

  • Allyloxy group: Enhances electrophilic reactivity, enabling participation in cycloaddition or polymerization reactions.
  • Benzyl ester: Provides lipophilicity, influencing solubility and bioavailability.
  • Synthetic utility: Used in the preparation of bioactive molecules, polymers, and agrochemicals .

Properties

CAS No.

137238-82-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

benzyl 2-prop-2-enoxyacetate

InChI

InChI=1S/C12H14O3/c1-2-8-14-10-12(13)15-9-11-6-4-3-5-7-11/h2-7H,1,8-10H2

InChI Key

SFCVYJZJSJGVLL-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(=O)OCC1=CC=CC=C1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-(prop-2-en-1-yloxy)acetate can be synthesized through the esterification reaction between benzyl alcohol and 2-(prop-2-en-1-yloxy)acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(prop-2-en-1-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzyl 2-(prop-2-en-1-yloxy)acetic acid or benzyl 2-(prop-2-en-1-yloxy)acetaldehyde.

    Reduction: Benzyl 2-(prop-2-en-1-yloxy)ethanol.

    Substitution: Various this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Reactivity

The compound exhibits several notable chemical reactions:

  • Oxidation : Can be oxidized to form corresponding carboxylic acids or aldehydes using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction : The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution : Nucleophilic substitution reactions can occur at the ester group, leading to various derivatives depending on the nucleophile used.

Chemistry

Benzyl 2-(prop-2-en-1-yloxy)acetate serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of more complex organic molecules, making it valuable in synthetic chemistry. The presence of the prop-2-en-1-yloxy group imparts distinct reactivity compared to simpler esters.

Biology

In biological research, this compound is being investigated for its potential interactions with biomolecules. Preliminary studies suggest it may exhibit biological activities that could be harnessed for therapeutic purposes. Its ability to undergo hydrolysis may release active components that interact with enzymes and receptors involved in metabolic pathways.

Medicine

This compound is explored for its therapeutic properties and as a precursor in drug synthesis. Its derivatives may have applications in developing anti-inflammatory agents or analgesics. For instance, compounds derived from similar structures have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are targets for pain relief medications .

Industry

In industrial applications, this compound is utilized in the production of fragrances and flavors due to its pleasant aroma. The compound's unique properties make it suitable for use in personal care products and cosmetics, where it can enhance fragrance profiles .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and its derivatives:

  • Anti-inflammatory Activity : Research has indicated that similar compounds can significantly reduce edema and exhibit analgesic effects comparable to standard medications like diclofenac .
  • Biological Activity : Investigations into related esters have shown promise in inhibiting specific enzymes involved in inflammatory pathways, suggesting that this compound may also possess similar bioactive properties .
  • Industrial Use : The compound's pleasant aroma has led to its incorporation into various personal care products, enhancing their olfactory appeal while serving functional roles .

Mechanism of Action

The mechanism of action of benzyl 2-(prop-2-en-1-yloxy)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzyl alcohol and 2-(prop-2-en-1-yloxy)acetic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares benzyl 2-(prop-2-en-1-yloxy)acetate with analogous esters and ethers:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₂H₁₄O₃ 206.24 Allyloxy, benzyl ester Polymer precursor, antimicrobial studies
Methyl 2-(prop-2-en-1-yloxy)acetate C₆H₁₀O₃ 130.14 Allyloxy, methyl ester Lower lipophilicity; used in coatings
Ethyl 2-(prop-2-en-1-yloxy)acetate C₇H₁₂O₃ 144.17 Allyloxy, ethyl ester Intermediate in fragrance synthesis
Benzyl 2-(difluoromethoxy)acetate C₁₀H₁₀F₂O₃ 228.19 Difluoromethoxy, benzyl ester Enhanced metabolic stability
Benzyl acetate C₉H₁₀O₂ 150.17 Acetate, benzyl ester Solvent, flavoring agent

Key Observations :

  • Substituent effects : Replacing the benzyl group with methyl or ethyl reduces molecular weight and lipophilicity, impacting applications (e.g., methyl derivatives are less suited for drug delivery) .
  • Electron-withdrawing groups : The difluoromethoxy group in benzyl 2-(difluoromethoxy)acetate increases oxidative stability compared to allyloxy analogs .
  • Allyloxy vs. methoxy : Allyloxy derivatives exhibit higher reactivity in radical or nucleophilic reactions due to the unsaturated bond .

Biological Activity

Benzyl 2-(prop-2-en-1-yloxy)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The compound's biological activity is primarily attributed to its ability to interact with specific biomolecules. The ester group in this compound can undergo hydrolysis, leading to the release of benzyl alcohol and 2-(prop-2-en-1-yloxy)acetic acid. These metabolites may participate in various biochemical processes, influencing metabolic pathways and potentially modulating enzyme activity and receptor interactions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thus preventing cellular damage. The presence of hydroxyl groups in similar compounds has been linked to enhanced antioxidant properties, suggesting that structural analogs could exhibit similar effects .

Anticancer Potential

Preliminary studies have suggested that benzyl derivatives can exhibit anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest. Further investigation is needed to elucidate the specific pathways involved in the anticancer activity of this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Study Findings
Muccioli et al. (2024) Identified interactions with α/β-hydrolase domain (ABHD) enzymes, suggesting potential therapeutic applications in modulating endocannabinoid levels .
Rice-Evans et al. (2017) Demonstrated that structural features such as hydroxyl groups significantly enhance antioxidant activity, which may apply to derivatives of this compound .
BenchChem Investigation (2024) Highlighted the compound's potential for therapeutic applications due to its interactions with metabolic pathways.

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